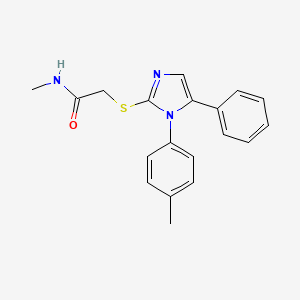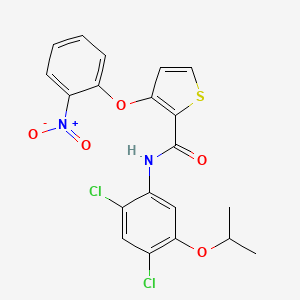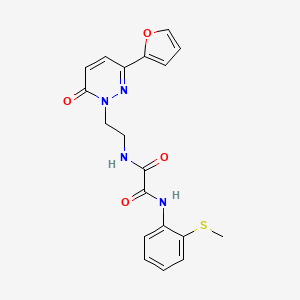![molecular formula C12H7ClF3N5S B2833358 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine CAS No. 1400872-30-1](/img/structure/B2833358.png)
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H7ClF3N5S and its molecular weight is 345.73. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The biologically significant 1,2,4-triazolo[1,5-a]pyridines, which include 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine, can be synthesized efficiently through a metal-free oxidative N-N bond formation process. This method is notable for its short reaction time and high yields (Zheng et al., 2014).
Biological Activity and Potential Antitumor Applications
- TTI-237, a compound structurally related to 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine, exhibits antitumor activity by affecting microtubule dynamics, distinct from other known microtubule-active agents (Beyer et al., 2008).
- Synthesis of triazolopyrimidines, including compounds structurally similar to 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine, has shown promising anticancer properties, particularly through unique mechanisms of tubulin inhibition (Zhang et al., 2007).
Antimicrobial Properties
- Certain derivatives, including 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which are structurally related to the compound , have exhibited moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Synthesis of Related Compounds for Various Applications
- Enaminones, which are used as building blocks in the synthesis of pyrazoles, have been utilized to create compounds with structures including [1,2,4]triazolo[1,5-a]pyrimidines. These compounds demonstrated potential antitumor and antimicrobial activities (Riyadh, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of pharmacological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Mode of Action
It’s known that triazolopyrimidines interact with various enzymes and receptors in the biological system . This interaction can lead to changes in cellular processes, potentially contributing to the compound’s observed pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities against various cell lines .
properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-17-3-2-8(21(10)20-11)9-7(13)4-6(5-18-9)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBGDQOJPBHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)
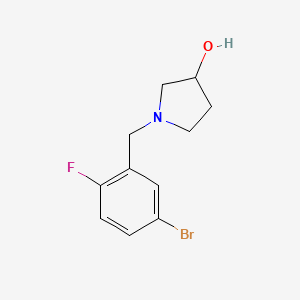


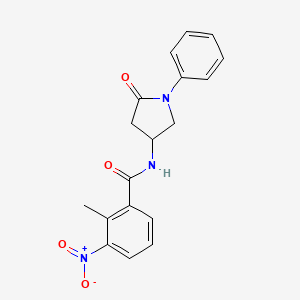

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
